2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide
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Overview
Description
2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Preparation Methods
The synthesis of 2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide typically involves the formation of the thiazole ring through well-known methods such as the Hantzsch, Cook-Heilbron, and Gabriel synthesis . These methods often use reagents like thioamides, thiourea, ammonium thiocarbamate, or dithiocarbamate. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It serves as a probe to study biological processes involving thiazole derivatives.
Industry: It is used in the production of biocides, fungicides, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar compounds to 2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory activities.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Exhibits antimicrobial properties.
2-Alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles: Known for their antimicrobial activities. The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S.BrH/c1-8-14-11(7-18-8)9-3-4-12(17-2)10(5-9)6-13(15)16;/h3-5,7H,6H2,1-2H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQGVKJZKOEEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OC)CC(=O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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